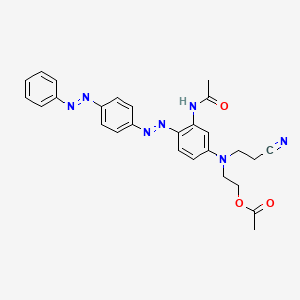
Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including acetamide, acetyloxy, cyano, and azo groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds, such as the formation of azo compounds through diazotization and coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Acetamide, N-(5-((2-(hydroxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-
- Acetamide, N-(5-((2-(methoxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-
Uniqueness
The unique combination of functional groups in Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- distinguishes it from similar compounds
特性
CAS番号 |
39230-20-1 |
|---|---|
分子式 |
C27H27N7O3 |
分子量 |
497.5 g/mol |
IUPAC名 |
2-[3-acetamido-N-(2-cyanoethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C27H27N7O3/c1-20(35)29-27-19-25(34(16-6-15-28)17-18-37-21(2)36)13-14-26(27)33-32-24-11-9-23(10-12-24)31-30-22-7-4-3-5-8-22/h3-5,7-14,19H,6,16-18H2,1-2H3,(H,29,35) |
InChIキー |
KZGOZVGZLGDUKQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


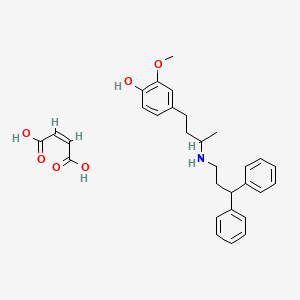
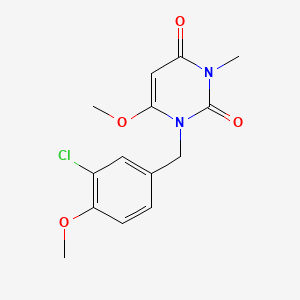
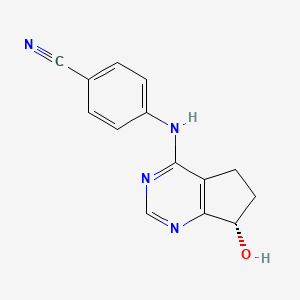
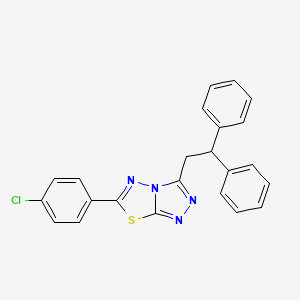
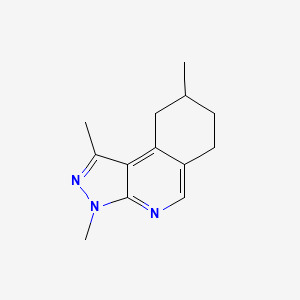
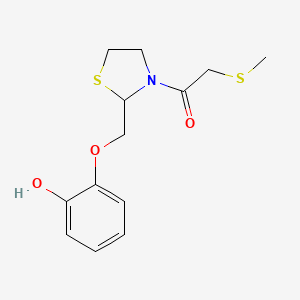

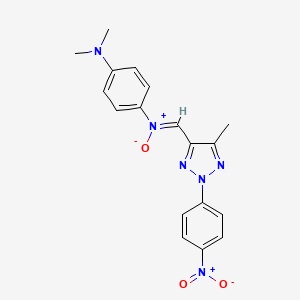
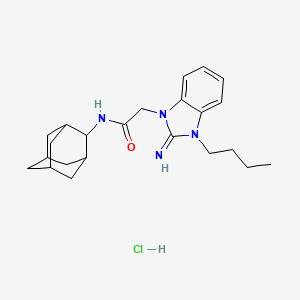


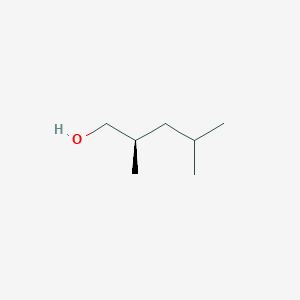

![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
